

Allyl Nonanoate: A Comprehensive Toxicological and Safety Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl nonanoate (CAS No. 7493-72-3) is an ester characterized by its fruity aroma, leading to its use in the flavor and fragrance industry. As with any chemical compound intended for use in consumer products or as a potential component in pharmaceutical formulations, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides an in-depth overview of the available toxicological data for allyl nonanoate, including summaries of key studies, detailed experimental protocols, and an analysis of its metabolic fate. It is important to note that while direct toxicological data for allyl nonanoate is limited in some areas, a category approach, utilizing data from structurally similar allyl esters, is employed to provide a comprehensive safety assessment. This practice, known as readacross, is a scientifically accepted method for predicting the toxicity of untested chemicals.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For **allyl nonanoate**, the acute toxicity has been evaluated via oral, dermal, and inhalation routes, primarily through data from analogous compounds.

Data Summary



Endpoint	Species	Route	Value	Classificati on	Reference Analogue(s)
Oral LD50	Rat	Oral	500 mg/kg bw	Harmful if swallowed	Allyl heptanoate
Dermal LD50	Rabbit	Dermal	810 mg/kg bw	Toxic in contact with skin	Allyl heptanoate
Inhalation LC50	-	Inhalation	Data not available	-	-

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Based on the available data for structural analogues like allyl heptanoate, **allyl nonanoate** is expected to be harmful if swallowed and toxic in contact with skin.[1]

Experimental Protocols

The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The following are summaries of the protocols typically followed.

- Principle: This method involves the administration of the test substance in a single dose to a group of animals. The dose is selected from a series of fixed dose levels. The test aims to identify a dose that causes evident toxicity but no mortality.
- Test Animals: Typically, young adult female rats are used.
- Procedure: A single animal is dosed at a specific level. Depending on the outcome, additional animals are dosed at higher or lower fixed dose levels. Observations for signs of toxicity are made systematically at 1, 2, 4, and 6 hours after dosing and then daily for 14 days.
- Endpoint: The test allows for the determination of the dose at which toxicity is observed and can be used to estimate the LD50 value.



- Principle: This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.
- Test Animals: The albino rabbit is the preferred species.
- Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours. Observations for signs of toxicity are made for at least 14 days.
- Endpoint: The dermal LD50 is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.

Irritation and Sensitization Skin Irritation

Allyl nonanoate is classified as causing skin irritation.[2]

Endpoint	Species	Result	Classification
Skin Irritation	Rabbit	Irritating	Causes skin irritation

- Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion.
 [3][4]
- Test Animals: Albino rabbits are typically used.
- Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the
 test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered
 with a gauze patch. The exposure duration is typically 4 hours. Skin reactions, such as
 erythema (redness) and edema (swelling), are evaluated at 1, 24, 48, and 72 hours after
 patch removal.
- Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.



Eye Irritation

Allyl nonanoate is classified as causing serious eye irritation.

Endpoint	Species	Result	Classification
Eye Irritation	Rabbit	Causes serious eye irritation	Causes serious eye irritation

- Principle: This test is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.
- Test Animals: Healthy adult albino rabbits are used.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.
- Endpoint: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva. The substance is classified based on the severity and reversibility of these effects.

Skin Sensitization

Allyl nonanoate is not classified as a skin sensitizer.

Endpoint	Species	Result	Classification
Skin Sensitization	Guinea Pig	Not a sensitizer	Not classified

- Principle: This guideline provides methods to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis). The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Buehler Test.
- Test Animals: Guinea pigs are used.



- Procedure (GPMT): This method involves an induction phase where the test substance is administered both intradermally (with an adjuvant to enhance the immune response) and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site.
- Procedure (Buehler Test): This is a non-adjuvant test where induction is achieved through repeated topical applications of the test substance. The challenge phase is similar to the GPMT.
- Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.

Genotoxicity

Genotoxicity tests are designed to detect substances that can cause damage to genetic material (DNA). A standard battery of tests is typically performed to assess different types of genetic damage. While direct data for **allyl nonanoate** is not readily available, the genotoxicity of related allyl esters has been evaluated.

Data Summary

Test	System	Metabolic Activation	Result
Ames Test (Bacterial Reverse Mutation)	S. typhimurium	With and without	Negative
In Vitro Chromosome Aberration	Mammalian cells	With and without	Negative
In Vivo Micronucleus	Mouse bone marrow	N/A	Negative

Based on data from structurally similar allyl esters.

Experimental Protocols

 Principle: This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino

Foundational & Exploratory





acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. The number of revertant colonies is counted and compared to the control.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
- Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
- Procedure: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase, allowing for the visualization of chromosomes. The chromosomes are then examined microscopically for structural aberrations.
- Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
- Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of animals, usually rodents.
- Procedure: Animals are exposed to the test substance, typically via oral gavage or
 intraperitoneal injection. Bone marrow is collected at appropriate time points after exposure,
 and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of
 micronuclei, which are small nuclei that form around chromosome fragments or whole
 chromosomes that were not incorporated into the main nucleus during cell division.
- Endpoint: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.



Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure. For allyl esters, a key consideration is their potential for hepatotoxicity.

Data Summary

Due to a lack of direct data for **allyl nonanoate**, the following information is based on a category approach using data from other allyl esters.

Study Duration	Species	Route	NOAEL	Target Organ(s)
90-day	Rat	Oral	-	Liver

NOAEL: No Observed Adverse Effect Level. Data for specific NOAEL is not available for **allyl nonanoate**, but the liver is the primary target organ for toxicity for this class of compounds.

Experimental Protocol: OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents)

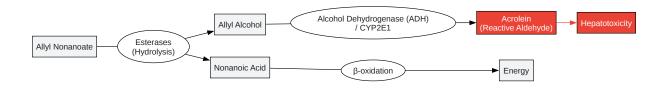
- Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.
- Test Animals: The rat is the preferred species.
- Procedure: The test substance is administered daily to several groups of animals at different
 dose levels for 90 days. A control group receives the vehicle only. Animals are observed daily
 for signs of toxicity. Body weight and food consumption are monitored weekly. At the end of
 the study, detailed hematology, clinical biochemistry, and urinalysis are performed. A
 comprehensive gross necropsy and histopathological examination of organs and tissues are
 conducted.
- Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).



Metabolism and Mechanism of Toxicity

The toxicity of allyl esters, including **allyl nonanoate**, is primarily attributed to their metabolic pathway.

Signaling Pathway



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